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Introduction
BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor

Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin

and Metalloproteinase 17).[1][2] Its formate derivative, BMS-561392 formate, offers a stable

form for research and potential therapeutic applications.[1][3] TACE is a critical enzyme in the

inflammatory cascade, responsible for the cleavage and release of the pro-inflammatory

cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[4] By

inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF-α, a key mediator in

a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview

of BMS-561392 formate, including its mechanism of action, quantitative biological data, and

detailed experimental methodologies.

Mechanism of Action
BMS-561392 acts as a competitive inhibitor of the TACE enzyme. TACE is a zinc-dependent

metalloproteinase that cleaves the extracellular domain of various cell surface proteins, most

notably pro-TNF-α. The inhibition of TACE by BMS-561392 blocks this cleavage event, leading

to a significant reduction in the release of soluble TNF-α. This, in turn, dampens the

downstream inflammatory signaling cascade mediated by TNF-α.[4] The selectivity of BMS-

561392 for TACE over other matrix metalloproteinases (MMPs) is a key characteristic,

minimizing off-target effects.[5]
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Quantitative Biological Data
The following tables summarize the key quantitative data reported for BMS-561392,

highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of BMS-561392

Target Enzyme IC50 (nM)
Selectivity vs.
TACE

Reference

TACE (whole blood

assay)
0.02 - [5]

MMP-1 (interstitial

collagenase)
> 4,949 > 247,450-fold [5]

MMP-2 (gelatinase A) 3,333 166,650-fold [5]

MMP-3 (stromelysin-

1)
163 8,150-fold [5]

MMP-8 (neutrophil

collagenase)
795 39,750-fold [5]

MMP-9 (gelatinase B) > 2,128 > 106,400-fold [5]

MMP-13 (collagenase

3)
16,083 804,150-fold [5]

Table 2: In Vitro Inhibition of sAPPα and TNFα Secretion by BMS-561392

Cell Line Treatment IC50 (µM) Reference

CHO cells expressing

pro-TNFα
BMS-561392 0.15 [2]

CHO-APPwt cells

(sAPPα secretion)
BMS-561392 4.47 [2]

CHO-APPswe cells

(sAPPα secretion)
BMS-561392 0.23 [2]
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Table 3: Pharmacokinetic and Pharmacodynamic Parameters of BMS-561392 (DPC 333)

Species Route Bioavailability
ED50 (LPS-
induced TNF-α
production)

Reference

Rats Oral Good - [5]

Dogs Oral 43% - [5]

Mice - - 6 mg/kg [5]

Experimental Protocols
This section outlines the methodologies for key experiments involving BMS-561392.

TACE Inhibition Assay (Fluorogenic)
This assay measures the ability of BMS-561392 to inhibit the enzymatic activity of TACE using

a fluorogenic substrate.

Principle: The assay utilizes a quenched fluorescent substrate containing a TACE cleavage

site. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by

TACE, the fluorophore is released from the quencher, resulting in a measurable increase in

fluorescence.

Materials:

Recombinant human TACE

Fluorogenic TACE substrate (e.g., a FRET-based peptide)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)

BMS-561392 formate (or BMS-561392) dissolved in DMSO

96-well black microplate

Fluorescence microplate reader
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Procedure:

Prepare a serial dilution of BMS-561392 in assay buffer.

In a 96-well microplate, add the diluted BMS-561392 solutions. Include wells for a positive

control (TACE without inhibitor) and a negative control (assay buffer only).

Add recombinant human TACE to all wells except the negative control.

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and

emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm) in a kinetic mode

at 37°C for 30-60 minutes.

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each

concentration of the inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Assay in Macrophages
This cell-based assay evaluates the efficacy of BMS-561392 in inhibiting the release of TNF-α

from stimulated immune cells.[6]

Principle: Lipopolysaccharide (LPS) is a potent stimulator of TNF-α production and release

from macrophages. This assay measures the amount of TNF-α secreted into the cell culture

medium in the presence and absence of BMS-561392.

Materials:

RAW 264.7 macrophage cell line

DMEM supplemented with 10% FBS and antibiotics
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Lipopolysaccharide (LPS) from E. coli

BMS-561392 formate dissolved in DMSO

Human TNF-α ELISA kit

24-well cell culture plates

Procedure:

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of BMS-561392 for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

Collect the cell culture supernatants.

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit

according to the manufacturer's instructions.

Calculate the percentage of inhibition of TNF-α release for each concentration of BMS-

561392 compared to the LPS-stimulated control.

Synthesis of BMS-561392
The synthesis of BMS-561392 has been reported through a multi-step process.[1][7] A key step

involves the diastereoselective α-amination of a lithium enolate.[1] While a detailed, step-by-

step protocol suitable for direct laboratory replication is often proprietary, the general synthetic

strategy is outlined in the literature. The process typically involves the preparation of a chiral

pyrrolidinone intermediate, followed by coupling with a quinolinyl methoxy phenyl moiety and

subsequent functional group manipulations to yield the final hydroxamic acid derivative.[1][7]
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Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392.

Experimental Workflow for TACE Inhibitor Screening
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Caption: Workflow for determining the IC50 of BMS-561392 in a TACE inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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